6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3/c16-11-3-6-14-13(7-11)15(20-9-19-14)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKRVICHCBGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Bromination: The quinazoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N-Benzylation: The brominated quinazoline is then reacted with 4-chlorobenzylamine in the presence of a suitable base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinazoline derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Quinazoline derivatives, including 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine, have been evaluated for their anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. For instance, certain derivatives have shown remarkable selectivity against epidermal growth factor receptor (EGFR) inhibition, which is crucial in cancer therapy .
-
Antimicrobial Properties
- The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Research employing the cup-plate agar diffusion method has indicated that derivatives exhibit comparable antibacterial effects to standard antibiotics against pathogens such as Staphylococcus aureus and Candida albicans. .
- Anti-inflammatory Effects
- Development of New Therapeutics
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets. This interaction can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 2: Cytotoxicity Against Cancer Cell Lines
*Selectivity Index = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells). Higher values indicate better selectivity.
Pharmacokinetic Properties
- LogP/D Values : Derivatives with halogenated aryl groups (e.g., 4-bromophenyl: logP ~4.5) exhibit higher lipophilicity, correlating with improved membrane permeability .
- Metabolic Stability : Trifluoromethyl and benzo[d][1,3]dioxolyl groups reduce oxidative metabolism, enhancing half-life in vitro .
Biological Activity
6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 364.67 g/mol. The structure includes a quinazoline core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinazoline Core : Starting from appropriate precursors such as anthranilic acid derivatives.
- Bromination : Introduction of the bromine atom at the 6-position using brominating agents.
- Chloromethylation : The chlorophenyl group is introduced via chloromethylation reactions.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells, with IC50 values often in the low micromolar range.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 0.096 | EGFR inhibition |
| A549 | 0.120 | Cell cycle arrest |
The primary mechanism involves the inhibition of key enzymes and receptors associated with cancer cell proliferation. Notably, it has shown activity against the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis. The compound binds to the active site of EGFR, preventing autophosphorylation and subsequent signaling cascades that promote cell survival and division .
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited cell growth in MCF7 cells, leading to apoptosis through caspase activation pathways .
- Another investigation reported significant cytotoxicity against A549 cells, correlating with increased levels of reactive oxygen species (ROS) as a result of treatment .
- In Vivo Studies :
Comparative Analysis
Compared to other quinazoline derivatives, this compound stands out due to its unique halogen substitutions which enhance its binding affinity for EGFR and other targets.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6-Bromo-N-(3-chlorobenzyl)quinazolin-4-amine | 0.150 | EGFR |
| 6-Bromo-N-(2-methylphenyl)quinazolin-4-amine | 0.200 | VEGF |
| This compound | 0.096 | EGFR |
Q & A
Q. What synthetic routes are commonly employed to prepare 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine?
The compound is typically synthesized via nucleophilic aromatic substitution. A 4-chloroquinazoline precursor (e.g., 6-bromo-4-chloroquinazoline) reacts with (4-chlorophenyl)methanamine in a polar aprotic solvent (e.g., DMF) with a base like N,N-diisopropylethylamine (Hünig’s base) at room temperature. Reaction completion is monitored by TLC, followed by extraction with ethyl acetate and purification via silica column chromatography using gradient elution (e.g., 15–75% ethyl acetate in hexanes) .
Q. How is the purity and identity of the compound validated?
Purity is assessed using reverse-phase HPLC with trifluoroacetic acid-modified mobile phases and UV detection (e.g., Agilent Diode Array Detector). Identity confirmation involves and NMR spectroscopy to verify substituent integration and chemical shifts, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, HRMS (ESI) m/z 362.0957 [M+H] matches theoretical values within 0.1 ppm error .
Q. What are common challenges in purification, and how are they addressed?
Residual DMF from the reaction mixture can complicate purification. This is mitigated by multiple washes with 3N LiCl solution, which partitions DMF into the aqueous phase. Silica column chromatography with gradient elution further removes byproducts, yielding >95% purity. Hexane/ethyl acetate systems are preferred for their resolution efficiency .
Advanced Research Questions
Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the crystal structure. Data collection at low temperatures (e.g., 180 K) minimizes thermal motion artifacts. Refinement with SHELXL incorporates anisotropic displacement parameters and hydrogen atom positioning. For example, torsion angles and bond lengths (e.g., C–N = 1.34 Å) validate the quinazoline core and substituent geometry. SHELXTL or OLEX2 interfaces aid in graphical model interpretation .
Q. What methodologies identify the compound’s kinase inhibitory activity?
Kinase inhibition is assessed via in vitro assays using recombinant enzymes (e.g., c-Src, Abl). IC values are determined using ATP-concentration-dependent radiometric or fluorescence-based assays. Selectivity profiling against a kinase panel (e.g., Reaction Biology Corporation’s KinomeScan) ensures specificity. In vivo efficacy is tested in xenograft models, with pharmacokinetic parameters (e.g., oral bioavailability, ) quantified via LC-MS/MS .
Q. How are structure-activity relationship (SAR) contradictions resolved for quinazoline derivatives?
Contradictions arise from substituent electronic/steric effects. For example, bromine at C6 enhances hydrophobic binding but may reduce solubility. Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., ethynyl, morpholinyl) and testing inhibitory potency against target kinases. Computational docking (e.g., AutoDock Vina) identifies binding modes, while mutagenesis studies validate key residues (e.g., ATP-binding pocket interactions) .
Q. What crystallographic strategies elucidate enzyme-compound binding modes?
Co-crystallization of the compound with target kinases (e.g., c-Src) is performed in high-resolution conditions (1.5–2.0 Å). Diffraction data are processed with XDS or HKL-2000, and phases are solved via molecular replacement (Phaser). SHELXL refines the model, and PyMOL visualizes hydrogen bonds (e.g., quinazoline N1 with kinase hinge region). Anisotropic B-factors and electron density maps () confirm ligand occupancy .
Methodological Notes
- Synthesis Optimization : Microwave-assisted Suzuki-Miyaura coupling (e.g., 150°C for 1 h) improves cross-coupling efficiency for boronic acid derivatives .
- Analytical Consistency : Use standardized LCMS gradients (e.g., 4–100% acetonitrile in 3–8 min) to ensure reproducibility across batches .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
